molecular formula C5H7NOS B1222474 2-Acetyl-2-thiazoline CAS No. 29926-41-8

2-Acetyl-2-thiazoline

Numéro de catalogue B1222474
Numéro CAS: 29926-41-8
Poids moléculaire: 129.18 g/mol
Clé InChI: FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Acetyl-2-thiazoline is one of the key sulfur-containing flavor compounds of cooked rice, jasmine rice, cooked, and roasted beef . It is a metabolite found in or produced by Saccharomyces cerevisiae .


Synthesis Analysis

Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions . Over the course of recent decades, researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects . Consequently, thiazoline-based compounds have emerged as noteworthy targets for synthetic endeavors .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-2-thiazoline is C5H7NOS . The molecular weight is 129.18 g/mol . The IUPAC name is 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone . The InChI is InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 . The InChIKey is FZOZFDAMVVEZSJ-UHFFFAOYSA-N . The Canonical SMILES is CC(=O)C1=NCCS1 .


Chemical Reactions Analysis

The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .


Physical And Chemical Properties Analysis

2-Acetyl-2-thiazoline is insoluble in water . It has a corn chip type odor and flavor .

Applications De Recherche Scientifique

Flavor and Aroma Enhancement

2-Acetyl-2-thiazoline contributes significantly to the flavor and aroma of thermally processed foods, such as roasted meats and bread. Its distinct roasted and popcorn-like aroma character makes it a key volatile compound in these culinary delights .

Synthetic Chemistry and Catalysis

Building Blocks in Organic Synthesis: 2-Acetyl-2-thiazoline serves as a valuable building block in organic synthesis. Its reactivity allows for the construction of more complex molecules.

Catalytic Applications: Various catalytic reactions involve 2-thiazoline ligands. When combined with metals like Pd, Ir, and Cu, these ligands exhibit remarkable catalytic performances .

Safety and Hazards

There is no safety concern at current levels of intake when used as a flavoring agent .

Propriétés

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184037
Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown solid; Green, onion, herbal, grassy aroma
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane, Soluble (in ethanol)
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-2-thiazoline

CAS RN

29926-41-8
Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
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Record name 2-ACETYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?

A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]

Q2: How is 2-acetyl-2-thiazoline formed in food?

A2: 2-Acetyl-2-thiazoline is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]

Q3: Can 2-acetyl-2-thiazoline be produced through other means besides traditional cooking?

A3: Yes, research shows that 2-acetyl-2-thiazoline can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in 2-acetyl-2-thiazoline, offering a potential alternative production method. []

Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of 2-acetyl-2-thiazoline?

A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to 2-acetyl-2-thiazoline. It can be produced under mild conditions through the microbial reduction of 2-acetyl-2-thiazoline using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into 2-acetyl-2-thiazoline during baking, enhancing the roasted aroma. [, ]

Q5: How stable is 2-acetyl-2-thiazoline at different temperatures?

A5: While heat is essential for its formation, 2-acetyl-2-thiazoline can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []

Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?

A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including 2-acetyl-2-thiazoline, in whole wheat bread. []

Q7: How does 2-acetyl-2-thiazoline contribute to the aroma of lychee fruit?

A7: 2-Acetyl-2-thiazoline, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]

Q8: What is the significance of 2-acetyl-2-thiazoline in the aroma of roasted hazelnuts?

A8: 2-Acetyl-2-thiazoline is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []

Q9: How does the concentration of 2-acetyl-2-thiazoline vary in different meat products?

A9: The concentration of 2-acetyl-2-thiazoline, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of 2-acetyl-2-thiazoline compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []

Q10: Can 2-acetyl-2-thiazoline be used to enhance the flavor of dairy products?

A10: While 2-acetyl-2-thiazoline is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []

Q11: How does the presence of epicatechin affect the formation of 2-acetyl-2-thiazoline in ultrahigh-temperature-processed milk?

A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including 2-acetyl-2-thiazoline. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []

Q12: What is the role of 2-acetyl-2-thiazoline in the aroma of green tea?

A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, 2-acetyl-2-thiazoline is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []

Q13: How does 2-acetyl-2-thiazoline contribute to the aroma profile of cooked squid?

A13: While furaneol is a dominant aroma compound in cooked squid, 2-acetyl-2-thiazoline, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]

Q14: Can starch be used to stabilize 2-acetyl-2-thiazoline?

A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing 2-acetyl-2-thiazoline. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []

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